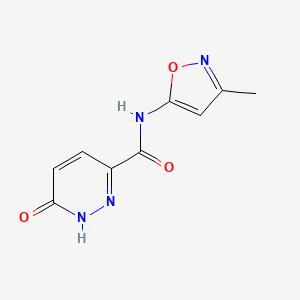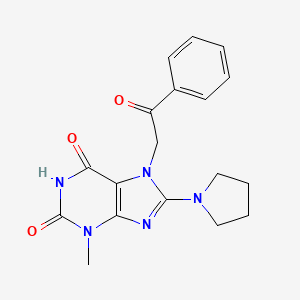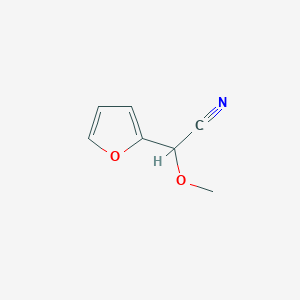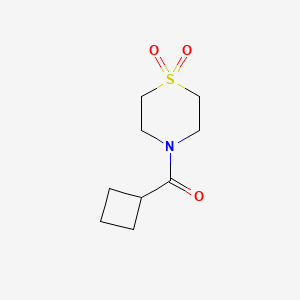
5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione, more commonly known as 5-Benzoylisoindoline-1,3-dione (BIID), is a heterocyclic aromatic compound that is used in a variety of scientific research applications. BIID is a highly versatile compound due to its unique structure and chemical properties. It has been used in a variety of research fields, including organic synthesis, medicinal chemistry, and biochemistry. BIID has been found to have a range of biochemical and physiological effects, and its use in laboratory experiments has been found to have both advantages and limitations. In
Wissenschaftliche Forschungsanwendungen
5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione has been used in a variety of scientific research applications. It has been used as a starting material in organic synthesis to create a variety of compounds, such as heterocyclic aromatic compounds, pharmaceuticals, and agrochemicals. It has also been used in medicinal chemistry to study the structure and function of various biological molecules. In addition, this compound has been used in biochemistry to study the structure and function of proteins and enzymes, as well as in the study of metabolic pathways.
Wirkmechanismus
Target of Action
Similar compounds have been found to targetFtsZ , a key functional protein in bacterial cell division . This protein is considered a potential target for the development of novel antibacterial agents .
Mode of Action
It can be inferred from related studies that it may interact with its target protein, leading to changes that inhibit bacterial cell division
Biochemical Pathways
Given its potential target, it may interfere with the process of bacterial cell division, thereby inhibiting the growth and proliferation of bacteria .
Pharmacokinetics
Similar compounds are known to have diverse biological activities, suggesting they may have favorable pharmacokinetic properties .
Result of Action
It has been suggested that similar compounds have antimicrobial activity, indicating that they may be effective in inhibiting the growth of bacteria .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione in laboratory experiments has both advantages and limitations. One of the main advantages of using this compound is its high solubility in a variety of solvents, which makes it easy to use in a range of experiments. In addition, this compound is relatively inexpensive, making it a cost-effective option for many laboratory experiments. However, this compound can also be toxic in high concentrations and may not be suitable for some laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for research into 5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione. One potential direction is to further study the biochemical and physiological effects of this compound and to develop new applications for it. Another potential direction is to further study the mechanism of action of this compound and to develop new inhibitors of enzymes or other biological molecules. In addition, further research into the structure and synthesis of this compound could lead to the development of new compounds with improved properties. Finally, further research into the safety and toxicity of this compound could lead to the development of safer and more effective laboratory experiments.
Synthesemethoden
5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione can be synthesized from the reaction of benzoyl chloride and 4-methoxyphenylhydrazine. This reaction is carried out under anhydrous conditions in a solvent such as dichloromethane or acetonitrile. The reaction is typically conducted at room temperature and can be completed in several hours. The resulting product is a white solid, which can be purified by recrystallization from a suitable solvent.
Biochemische Analyse
Biochemical Properties
The compound 5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione has been shown to have antioxidant activity . It has been demonstrated to inhibit 2,2-azobis-3-ethylbenzthiazoline-6-sulfonic acid (ABTS) radical formation
Cellular Effects
It has been suggested that it may have a role in protecting against radiation-induced damage in the liver of mice
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and changes in gene expression
Eigenschaften
IUPAC Name |
5-benzoyl-2-(4-methoxyphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4/c1-27-17-10-8-16(9-11-17)23-21(25)18-12-7-15(13-19(18)22(23)26)20(24)14-5-3-2-4-6-14/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEFZZSVFYMRTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6423793.png)
![7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423805.png)
![5-bromo-3-fluoro-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6423812.png)


![1-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6423833.png)

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate](/img/structure/B6423843.png)
![6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine](/img/structure/B6423847.png)

![N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B6423858.png)

